molecular formula C9H10N4OS B13829795 N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide

N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide

Cat. No.: B13829795
M. Wt: 222.27 g/mol
InChI Key: NZQNEPBYRHCNAP-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives. One common synthetic route includes the condensation of 2-aminobenzothiazole with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by further functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .

Chemical Reactions Analysis

N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazino group is replaced by other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific hydrazinoacetamide functional group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide

InChI

InChI=1S/C9H10N4OS/c10-11-5-8(14)13-9-12-6-3-1-2-4-7(6)15-9/h1-4,11H,5,10H2,(H,12,13,14)

InChI Key

NZQNEPBYRHCNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CNN

Origin of Product

United States

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